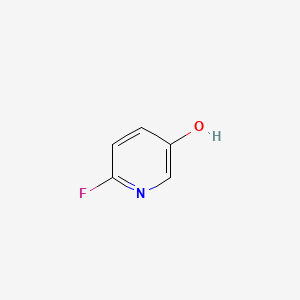

2-Fluoro-5-hydroxypyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-fluoropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FNO/c6-5-2-1-4(8)3-7-5/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTRLNWYWOKWCLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376742 | |

| Record name | 2-Fluoro-5-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55758-32-2 | |

| Record name | 2-Fluoro-5-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-fluoropyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Fluoro-5-hydroxypyridine CAS 55758-32-2 properties

An In-Depth Technical Guide to 2-Fluoro-5-hydroxypyridine (CAS 55758-32-2)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a pivotal building block in modern synthetic chemistry. Targeted at researchers, medicinal chemists, and drug development professionals, this guide moves beyond simple data recitation to explain the causality behind its utility, offering field-proven insights into its properties, applications, and handling.

Core Molecular Profile and Physicochemical Properties

This compound (also known as 6-Fluoro-3-pyridinol) is a fluorinated heterocyclic compound whose value lies in the strategic placement of its functional groups.[1] The electron-withdrawing fluorine atom at the 2-position and the nucleophilic hydroxyl group at the 5-position create a unique electronic and reactive profile, making it an indispensable intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][2]

The introduction of a fluorine atom is a well-established strategy in medicinal chemistry to modulate critical molecular properties.[1] Its high electronegativity and small size can significantly alter lipophilicity, metabolic stability, pKa, and binding affinity to biological targets.[1] The hydroxyl group provides a versatile reactive handle for subsequent chemical modifications, enabling the construction of diverse molecular libraries.[1]

Chemical Identity

| Identifier | Value |

| CAS Number | 55758-32-2[3][4][5][6][7][8] |

| Synonyms | 6-Fluoro-3-pyridinol, 6-Fluoro-3-hydroxypyridine[8][9][10] |

| Molecular Formula | C5H4FNO[7][9][11] |

| Molecular Weight | 113.09 g/mol [9][10] |

| IUPAC Name | 6-fluoropyridin-3-ol[7][10] |

| InChI Key | HTRLNWYWOKWCLV-UHFFFAOYSA-N[6][7] |

| SMILES | OC1=CN=C(F)C=C1[7] |

Physicochemical & Spectral Data

The physical properties of this compound are consistent with a stable, crystalline organic solid. The data presented below is a synthesis of predicted and experimentally determined values from various suppliers.

| Property | Value | Source(s) |

| Physical Form | White to pale cream or brown crystalline powder/solid.[4][7][11] | Commercial Suppliers |

| Melting Point | 145-158 °C[7][8][10][11] | Experimental |

| Boiling Point | ~319.8 °C at 760 mmHg | Experimental |

| Density | ~1.325 g/cm³ | Predicted[4][12] |

| pKa | ~8.77 - 10.09 | Predicted[11][13] |

| Solubility | Soluble in methanol and other organic solvents like DMSO.[4][13] | Experimental |

| Purity | Typically available at ≥95% to >98%.[1][8][9] | Commercial Suppliers |

Spectral data including 1H NMR, 13C NMR, IR, and MS are available for this compound, confirming its structure.[14] Researchers should always refer to the Certificate of Analysis (CoA) for batch-specific data.

Caption: Molecular Structure of this compound.

Reactivity, Synthesis, and Applications

Core Reactivity

The reactivity of this compound is dominated by its two functional groups.

-

The Hydroxyl Group (-OH): As a phenol-like hydroxyl group on an electron-deficient pyridine ring, it is acidic and can be readily deprotonated to form a nucleophilic phenoxide. This site is the primary handle for derivatization via reactions such as etherification (e.g., Williamson ether synthesis), esterification, and O-arylation.

-

The Fluoro Group (-F): The fluorine atom is a poor leaving group in nucleophilic aromatic substitution (SNAr) compared to chlorine or bromine. However, under forcing conditions or with highly activated substrates, it can be displaced. Its primary role is electronic; it strongly influences the acidity of the hydroxyl group and the overall electron density of the pyridine ring, making the ring more resistant to electrophilic substitution and oxidative metabolism.

Synthetic Utility and Key Applications

This compound is a high-value intermediate, not typically synthesized in a standard laboratory setting but sourced from specialized chemical manufacturers.[1][5][12] Its utility is demonstrated in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals.

-

Pharmaceuticals: It is a key building block for synthesizing a range of therapeutic agents, including kinase inhibitors and treatments for neurological disorders.[1] The 6-fluoropyridin-3-ol moiety can serve as a crucial hinge-binding element in kinase inhibitors or as a metabolically stable fragment that enhances drug-like properties.

-

Agrochemicals: The fluoropyridine scaffold is present in various modern herbicides and pesticides.[15] The unique properties imparted by fluorine contribute to the efficacy and environmental profile of these agents.

Sources

- 1. nbinno.com [nbinno.com]

- 2. aablocks.com [aablocks.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound | 55758-32-2 [chemicalbook.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound | 55758-32-2 [sigmaaldrich.com]

- 7. H27741.03 [thermofisher.com]

- 8. 55758-32-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. This compound, 95%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 11. 2-氟-5-羟基吡啶 – 山东崇成能源科技有限公司 [sdccet.com]

- 12. colorkem.com [colorkem.com]

- 13. This compound Supplier & Manufacturer in China | Properties, Uses, Safety Data – High Quality Pyridine Derivatives [pipzine-chem.com]

- 14. This compound(55758-32-2) 1H NMR [m.chemicalbook.com]

- 15. ugr.es [ugr.es]

physical and chemical properties of 2-Fluoro-5-hydroxypyridine

An In-depth Technical Guide to 2-Fluoro-5-hydroxypyridine: Properties, Reactivity, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No. 55758-32-2), a pivotal heterocyclic building block in modern medicinal and agrochemical research. Designed for researchers, chemists, and drug development professionals, this document synthesizes core chemical principles with practical, field-proven insights into the molecule's behavior and utility.

Introduction: The Strategic Value of Fluorinated Pyridinols

This compound, also known as 6-Fluoro-3-pyridinol, has emerged as a highly valuable intermediate in synthetic chemistry.[1][2] Its utility stems from the unique combination of a pyridine core, a reactive hydroxyl group, and a strategically placed fluorine atom. The pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] The introduction of fluorine is a cornerstone of modern drug design, used to exquisitely modulate a molecule's physicochemical and biological profile.[2] Fluorine's high electronegativity and small size can enhance metabolic stability, increase binding affinity to biological targets, and alter lipophilicity and pKa, thereby improving pharmacokinetic properties.[1][2]

This guide will delve into the essential properties of this compound, its characteristic reactivity, and its application as a key component in the synthesis of complex therapeutic agents, particularly kinase inhibitors.[1][3][4]

Molecular Structure and Tautomerism: A Tale of Two Forms

A critical, and often overlooked, feature of hydroxypyridines is their existence in a tautomeric equilibrium. This compound is no exception, existing as an equilibrium between the aromatic alcohol form (the "enol" or pyridinol form) and the pyridone form (the "keto" or lactam form).

The position of this equilibrium is highly sensitive to the local environment. In non-polar solvents, the aromatic this compound tautomer is generally favored.[5] However, in polar, protic solvents (like water and alcohols) and in the solid state, the equilibrium shifts significantly to favor the 6-fluoro-2(1H)-pyridone tautomer.[5][6] This is due to the ability of the pyridone to form strong, stabilizing intermolecular hydrogen bonds via its N-H and C=O groups.[6] The fluorine atom at the 2-position, being strongly electron-withdrawing, can further influence the electron distribution within the ring and thus the relative stability of the two tautomers.[7]

Understanding this tautomerism is paramount for the synthetic chemist. Reaction conditions, particularly solvent choice, will dictate which tautomer is the predominant reactive species, influencing reaction outcomes for both O-functionalization and N-functionalization.

Caption: Tautomeric equilibrium of this compound.

Physical and Chemical Properties

The reliable characterization of a starting material is the foundation of reproducible science. The are summarized below. Data is compiled from leading chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 55758-32-2 | [1][8] |

| Molecular Formula | C₅H₄FNO | [9] |

| Molecular Weight | 113.09 g/mol | [9] |

| Appearance | Pale cream to brown solid, crystalline powder | [10] |

| Melting Point | 148-153 °C | [9] |

| Boiling Point | 319.8 °C at 760 mmHg | |

| Solubility | Soluble in organic solvents such as ethanol and DMSO | [11] |

| pKa (Predicted) | 8.77 | [11] |

| Purity (Commercial) | ≥95-98% |

Note on Physical Properties: Discrepancies in reported melting points (some sources report 110-113 °C[11]) may be attributable to different polymorphic forms or purity levels. The higher range is more consistently reported by major suppliers for analytical grade material. Boiling and pKa values are often predicted and should be treated as estimates.

Spectroscopic Characterization

Spectroscopic analysis confirms the identity and purity of the compound. The key features expected in NMR and IR spectra are detailed below, based on analysis of the parent structures and related fluorinated pyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the fluorine atom introduces characteristic splitting patterns (H-F coupling) that are highly informative.

-

¹H NMR: The spectrum will show three signals in the aromatic region.

-

The proton ortho to the fluorine (at C3) will appear as a doublet of doublets due to coupling with the adjacent proton and the fluorine.

-

The proton meta to the fluorine (at C4) will appear as a complex multiplet.

-

The proton para to the fluorine (at C6) will also be a doublet of doublets.

-

A broad singlet corresponding to the hydroxyl proton (or N-H proton in the pyridone tautomer) will also be present, the chemical shift of which is highly dependent on solvent and concentration.

-

-

¹³C NMR: Five distinct signals are expected for the pyridine ring carbons.

-

The carbon directly bonded to fluorine (C2) will exhibit a large one-bond C-F coupling constant (¹JCF), typically >200 Hz, making it a prominent doublet.

-

Other carbons will show smaller two-bond (²JCF) and three-bond (³JCF) couplings, which are invaluable for definitive signal assignment.

-

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by features of the hydroxyl group and the aromatic ring, as well as the carbonyl group of the pyridone tautomer, reflecting the equilibrium.

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration.

-

C=O Stretch (Pyridone form): A strong, sharp absorption band between 1640-1680 cm⁻¹ indicates the presence of the pyridone tautomer.[12]

-

Aromatic C=C and C=N Stretches: Multiple sharp bands in the 1450-1620 cm⁻¹ region are typical for the pyridine ring.

-

C-F Stretch: A strong absorption in the 1200-1300 cm⁻¹ region is indicative of the carbon-fluorine bond.

Chemical Reactivity and Synthetic Applications

This compound is a bifunctional molecule, offering two primary sites for synthetic modification: the hydroxyl group and the pyridine ring itself. The electron-withdrawing fluorine atom activates the C2 position for nucleophilic aromatic substitution (SNAr), although this typically requires harsh conditions or further activation.

Caption: Key reactivity pathways for this compound.

The most common and synthetically valuable reactions involve the hydroxyl group. O-alkylation to form aryl ethers is a cornerstone transformation. This is frequently the key step for incorporating the 2-fluoropyridinyl moiety into a larger target molecule, such as a kinase inhibitor, where the oxygen acts as a linker.[4][13]

Experimental Protocols

The following protocols are representative and should be adapted based on laboratory-specific conditions and safety assessments.

Protocol 1: Synthesis of this compound via Demethylation

This protocol is based on the common and scalable method of demethylating the precursor, 2-fluoro-5-methoxypyridine. The choice of a strong acid like hydrobromic acid is critical for cleaving the robust aryl-methyl ether bond.

Caption: Workflow for the synthesis of this compound.

Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-fluoro-5-methoxypyridine (1.0 eq).

-

Reagent Addition: Add aqueous hydrobromic acid (48%, ~5-10 eq) to the flask. Causality: A large excess of strong acid is required to protonate the ether oxygen and drive the nucleophilic attack by bromide to cleave the methyl group.

-

Heating: Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for 6-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Workup (Aqueous): Cool the mixture to room temperature. Carefully neutralize the acid by slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases (pH ~7-8).

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x volumes). The choice of solvent is crucial; it must effectively solubilize the product without being miscible with the aqueous phase.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Protocol 2: Representative O-Alkylation (Williamson Ether Synthesis)

This protocol details a general method for coupling this compound with an alkyl halide, a key reaction for building more complex molecules.

Methodology:

-

Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile. Causality: Polar aprotic solvents are chosen because they effectively solvate the cation of the base but do not hydrogen bond with the phenoxide nucleophile, thus enhancing its reactivity.

-

Base Addition: Add a mild base, such as potassium carbonate (K₂CO₃, 1.5-2.0 eq). Stir the suspension for 15-30 minutes. Causality: The base deprotonates the hydroxyl group to form the more nucleophilic pyridinolate anion.

-

Alkylating Agent Addition: Add the alkyl halide (R-X, 1.1 eq) to the reaction mixture.

-

Heating: Heat the reaction to 60-80 °C and monitor by TLC or LC-MS. Reaction times can vary from 2 to 24 hours depending on the reactivity of the alkyl halide.

-

Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Washing: Wash the combined organic layers with water and brine to remove the solvent and residual base.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the residue by flash column chromatography.

Safety and Handling

As a responsible scientist, adherence to safety protocols is non-negotiable. This compound must be handled with appropriate care.

-

Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

References

-

Ningbo Inno Pharmchem Co., Ltd. This compound: A Key Fluorinated Building Block for Innovation. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. This compound: A Key Fluorinated Building Block for Innovation. Available at: [Link]

-

RSC Publishing. Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium. Available at: [Link]

-

ChemTube3D. 2-Hydroxypyridine-Tautomerism. Available at: [Link]

-

ChemTube3D. Pyridine-Tautomerism of Hydroxy Pyridine. Available at: [Link]

-

Wikipedia. 2-Pyridone. Available at: [Link]

-

PubMed. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Available at: [Link]

-

National Institutes of Health. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Available at: [Link]

-

National Institutes of Health. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Available at: [Link]

-

National Institutes of Health. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Available at: [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. nbinno.com [nbinno.com]

- 3. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 6. chemtube3d.com [chemtube3d.com]

- 7. Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. calpaclab.com [calpaclab.com]

- 9. This compound, 95%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 10. H27741.03 [thermofisher.com]

- 11. This compound Supplier & Manufacturer in China | Properties, Uses, Safety Data – High Quality Pyridine Derivatives [pipzine-chem.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Fluoro-5-hydroxypyridine: A Key Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has emerged as a paramount tool for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Among these, 2-Fluoro-5-hydroxypyridine stands out as a particularly valuable and versatile building block. Its unique electronic and structural features, arising from the interplay between the electronegative fluorine atom, the nucleophilic hydroxyl group, and the aromatic pyridine core, offer a rich platform for the synthesis of complex molecular architectures.

The introduction of fluorine can significantly enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate.[1] This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its molecular structure and properties, robust synthetic protocols, and its applications in the design of targeted therapeutics, with a particular focus on kinase inhibitors.

Molecular Structure and Physicochemical Properties

This compound possesses a pyridine ring substituted with a fluorine atom at the 2-position and a hydroxyl group at the 5-position. This substitution pattern gives rise to its distinct chemical reactivity and physical properties.

Caption: Molecular Structure of this compound.

A critical aspect of the chemistry of this compound is its existence in tautomeric equilibrium with its corresponding pyridone form, 6-fluoro-3-pyridone. The position of this equilibrium can be influenced by the solvent and solid-state packing forces. In many biological contexts and in polar solvents, the pyridone tautomer can be the predominant species.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₅H₄FNO | [2] |

| Molecular Weight | 113.09 g/mol | [2] |

| CAS Number | 55758-32-2 | [1] |

| Appearance | Off-white to light brown crystalline powder | Commercially available data |

| Melting Point | 148-152 °C | Commercially available data |

| Boiling Point | Not available | |

| Solubility | Soluble in methanol, ethanol, and DMSO | Commercially available data |

Synthesis of this compound: A Validated Experimental Protocol

Several synthetic routes to this compound have been reported. A common and reliable method involves the diazotization of 2-amino-5-fluoropyridine followed by hydrolysis of the diazonium salt. This multi-step synthesis starts from the readily available 2-aminopyridine.[3][4]

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Causality Behind Experimental Choices: This protocol is designed for high yield and purity. The initial acetylation of the amino group in 2-aminopyridine protects it during the subsequent nitration step, preventing unwanted side reactions. The Balz-Schiemann reaction is a classic and effective method for introducing a fluorine atom onto an aromatic ring. The final hydrolysis step is crucial for unmasking the desired hydroxyl group.

Protocol:

-

Acetylation of 2-Aminopyridine: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminopyridine in acetic anhydride. Heat the mixture to reflux for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture and pour it into ice-water. Collect the precipitated 2-acetamidopyridine by filtration, wash with cold water, and dry under vacuum.

-

Nitration of 2-Acetamidopyridine: To a stirred solution of 2-acetamidopyridine in concentrated sulfuric acid at 0°C, add a mixture of fuming nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 5°C. After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Carefully pour the reaction mixture onto crushed ice. The precipitated 2-acetamido-5-nitropyridine is collected by filtration, washed with water until neutral, and dried.

-

Reduction of 2-Acetamido-5-nitropyridine: In a flask, suspend 2-acetamido-5-nitropyridine in ethanol. Add a catalytic amount of Palladium on carbon (10% Pd/C). The mixture is then subjected to hydrogenation at room temperature under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed (monitored by TLC). Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 2-acetamido-5-aminopyridine.

-

Diazotization and Fluorination (Balz-Schiemann Reaction): Dissolve 2-acetamido-5-aminopyridine in a solution of tetrafluoroboric acid (HBF₄) at 0°C. To this stirred solution, add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5°C. After stirring for 30 minutes, the diazonium tetrafluoroborate salt precipitates. Collect the salt by filtration, wash with cold diethyl ether, and dry. The dry salt is then gently heated until nitrogen evolution ceases, yielding 2-acetamido-5-fluoropyridine.

-

Hydrolysis of 2-Acetamido-5-fluoropyridine: Reflux the 2-acetamido-5-fluoropyridine in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH) for several hours. Monitor the reaction by TLC. After completion, neutralize the reaction mixture. The product, this compound, can be extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Self-Validating System: Each step of this protocol can be validated by standard analytical techniques. The identity and purity of the intermediates and the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point of the final product should be compared with the literature value.

Applications in Drug Development: A Scaffold for Kinase Inhibitors

The this compound moiety is a privileged scaffold in the design of kinase inhibitors.[1] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The fluorine atom at the 2-position can form crucial interactions with the kinase active site, while the hydroxyl group at the 5-position serves as a versatile handle for further chemical modifications to enhance potency and selectivity.

While specific FDA-approved drugs containing the this compound core are not prominently disclosed in publicly available information, numerous patents from major pharmaceutical companies describe its use in the synthesis of novel kinase inhibitors.[5][6][7][8][9] These patents often target kinases such as Janus kinases (JAKs), spleen tyrosine kinase (Syk), and Bruton's tyrosine kinase (BTK), which are implicated in various cancers and autoimmune diseases.

Caption: Interaction model of a this compound-based inhibitor with a kinase active site.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[10][11][12][13] It is advisable to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[10][14]

Conclusion

This compound is a high-value chemical intermediate with significant applications in the field of medicinal chemistry. Its unique structural and electronic properties make it an attractive scaffold for the design of novel therapeutics, particularly kinase inhibitors. The synthetic protocols outlined in this guide, when executed with precision and validated by rigorous analytical methods, provide a reliable pathway to this important building block. As the demand for more targeted and effective drugs continues to grow, the strategic use of fluorinated heterocycles like this compound will undoubtedly play an increasingly crucial role in shaping the future of drug discovery.

References

-

This compound: A Key Fluorinated Building Block for Innovation. (2025, December 28). Retrieved January 11, 2026, from [Link]

-

2 - SAFETY DATA SHEET. (2025, December 24). Retrieved January 11, 2026, from [Link]

-

Kinase inhibitor salts and compositions thereof - Patent US-11160805-B2 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]

- Pyridine compounds as kinase inhibitors - Google Patents. (n.d.).

-

Synthesis of 2-amino-5-fluoropyridine - ResearchGate. (2025, August 7). Retrieved January 11, 2026, from [Link]

-

Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Dissertation. (n.d.). Retrieved January 11, 2026, from [Link]

- Alk-5 inhibitors and uses thereof - Google Patents. (n.d.).

-

Application of directly coupled HPLC-NMR-MS/MS to the identification of metabolites of 5-trifluoromethylpyridone (2-hydroxy-5-trifluoromethylpyridine) in hydroponically grown plants - PubMed. (n.d.). Retrieved January 11, 2026, from [Link]

-

Drug Discovery Patents - Charles River Laboratories. (n.d.). Retrieved January 11, 2026, from [Link]

-

Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - MDPI. (n.d.). Retrieved January 11, 2026, from [Link]

-

First radiosynthesis of 2-amino-5-[18F]fluoropyridines - Supporting Information. (n.d.). Retrieved January 11, 2026, from [Link]

-

High-field NMR spectroscopy and FTICR mass spectrometry - BG. (2013, March 8). Retrieved January 11, 2026, from [Link]

-

2-Amino-5-fluoropyridine: Comprehensive Overview and Applications. (2025, March 5). Retrieved January 11, 2026, from [Link]

-

5-Fluoro-2-hydroxypyridine | C5H4FNO | CID 2762864 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]

- Preparation method for 2-hydroxyl-5-fluorine pyrimidine - Google Patents. (n.d.).

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - MDPI. (n.d.). Retrieved January 11, 2026, from [Link]

- Process for the production of 2-hydroxypyridine - Google Patents. (n.d.).

- Preparation method of fluoropyridine compounds - Google Patents. (n.d.).

Sources

- 1. nbinno.com [nbinno.com]

- 2. 5-Fluoro-2-hydroxypyridine | C5H4FNO | CID 2762864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. Kinase inhibitor salts and compositions thereof - Patent US-11160805-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. JP2014526524A - Pyridine compounds as kinase inhibitors - Google Patents [patents.google.com]

- 7. WO2022126133A1 - Alk-5 inhibitors and uses thereof - Google Patents [patents.google.com]

- 8. criver.com [criver.com]

- 9. mdpi.com [mdpi.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. fishersci.com [fishersci.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

Navigating the Solubility Landscape of 2-Fluoro-5-hydroxypyridine: A Technical Guide for Researchers

Introduction: The Significance of 2-Fluoro-5-hydroxypyridine in Modern Drug Discovery

This compound is a substituted pyridine derivative of increasing interest within the pharmaceutical and agrochemical sectors. Its unique electronic properties, stemming from the interplay between the electron-withdrawing fluorine atom and the electron-donating hydroxyl group on the pyridine ring, make it a valuable building block in the synthesis of novel bioactive molecules. The solubility of this compound in various organic solvents is a critical parameter that dictates its utility in synthesis, purification, formulation, and biological screening. A thorough understanding of its solubility profile is, therefore, paramount for any researcher working with this molecule. This guide provides an in-depth exploration of the solubility of this compound, offering both theoretical insights and practical methodologies for its determination and application.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₅H₄FNO | [1] |

| Molecular Weight | 113.09 g/mol | |

| Appearance | Pale cream to brown crystals or powder | [1] |

| Melting Point | 148-150 °C | [2] |

| Boiling Point (Predicted) | 232.3 °C at 760 mmHg | [3] |

| Density (Predicted) | 1.342 g/cm³ | [3] |

| pKa (Predicted) | 8.77 | [3] |

Qualitative Solubility Profile

Direct quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, supplier information and analogous compound behavior provide a qualitative understanding of its solubility.

This compound is reported to be soluble in polar protic and aprotic organic solvents.[2][3] Specifically, it has been noted as being soluble in:

The presence of both a hydrogen bond donor (the hydroxyl group) and hydrogen bond acceptors (the pyridine nitrogen and the hydroxyl oxygen) suggests that it will exhibit favorable interactions with solvents capable of hydrogen bonding.

Factors Influencing the Solubility of this compound

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[4] For this compound, several key structural features dictate its solubility in organic solvents:

-

Polarity and Dipole Moment: The pyridine ring, along with the electronegative fluorine and oxygen atoms, creates a significant molecular dipole. This polarity leads to favorable dipole-dipole interactions with polar solvents such as alcohols, ketones, and DMSO.

-

Hydrogen Bonding: The hydroxyl group (-OH) is a potent hydrogen bond donor, while the pyridine nitrogen and the oxygen of the hydroxyl group are hydrogen bond acceptors. This allows this compound to form strong hydrogen bonds with protic solvents (e.g., ethanol, methanol) and aprotic solvents with hydrogen bond accepting capabilities (e.g., DMSO, acetone).

-

Crystal Lattice Energy: As a crystalline solid with a relatively high melting point (148-150 °C), significant energy is required to overcome the intermolecular forces holding the crystal lattice together.[2] A solvent must be able to provide sufficient solvating energy to disrupt this lattice for dissolution to occur.

The interplay of these factors suggests that this compound will exhibit its highest solubility in polar solvents that can engage in hydrogen bonding. Its solubility is expected to be lower in nonpolar solvents like hexane and toluene, where the primary solute-solvent interactions would be limited to weaker van der Waals forces.

Predictive Approaches to Solubility: An Introduction to Hansen Solubility Parameters

In the absence of extensive experimental data, predictive models can offer valuable guidance. The Hansen Solubility Parameters (HSP) approach is a powerful tool for predicting the miscibility of a solute in a solvent.[5][6][7] It deconstructs the total Hildebrand solubility parameter into three components:

-

δd: Energy from dispersion forces

-

δp: Energy from polar interactions

-

δh: Energy from hydrogen bonding

Experimental Protocol for the Determination of Equilibrium Solubility

Given the scarcity of published quantitative data, an experimental determination of solubility is often necessary. The following protocol outlines a reliable method for determining the equilibrium solubility of this compound in a given organic solvent.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (of known purity)

-

Solvent of interest (HPLC grade or equivalent)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

Calibrated pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.

-

Immediately filter the collected supernatant through a syringe filter into a clean, dry vial. This step is crucial to remove any undissolved microcrystals.

-

-

Analysis:

-

Accurately dilute a known volume of the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Diagram of the Experimental Workflow for Solubility Determination:

Caption: Workflow for the experimental determination of equilibrium solubility.

Safety Considerations

Researchers handling this compound and organic solvents should adhere to standard laboratory safety protocols. It is essential to consult the Safety Data Sheet (SDS) for this compound and the respective solvents before commencing any experimental work.[8][9][10][11] General precautions include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation of dust and vapors.

-

Preventing contact with skin and eyes.

Conclusion

While quantitative solubility data for this compound in organic solvents is not widely published, a comprehensive understanding of its physicochemical properties and the principles of solubility allows for reasoned predictions and effective experimental design. Its polar and hydrogen-bonding nature suggests a preference for polar solvents like alcohols and DMSO. For researchers requiring precise solubility values for applications such as process development, formulation, or quantitative biological assays, the experimental protocol detailed in this guide provides a robust and reliable method. As the use of this compound continues to grow, a shared understanding of its solubility characteristics will be invaluable to the scientific community.

References

-

Pipzine Chemicals. (n.d.). This compound Supplier & Manufacturer in China | Properties, Uses, Safety Data – High Quality Pyridine Derivatives. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). This compound Supplier & Manufacturer in China | Properties, Uses, Safety Data – High Quality Pyridine Derivatives. Retrieved from [Link]

-

Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585. Retrieved from [Link]

-

Beijing Institute of Technology. (2024, February 1). Hansen solubility parameters sphere calculations and thermodynamic model fitting of two novel copper complexes supported by bis(imino)pyridine ligands. Retrieved from [Link]

-

Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585. Retrieved from [Link]

-

Kinam Park. (n.d.). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. Retrieved from [Link]

-

Mathieu, D. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS omega, 3(10), 14357–14367. Retrieved from [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. Solubility of Organic and Inorganic Chemicals in Selected Solvents. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

- 3. This compound Supplier & Manufacturer in China | Properties, Uses, Safety Data – High Quality Pyridine Derivatives [pipzine-chem.com]

- 4. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Prediction of Hansen Solubility Parameters with a New Group-Contribution Method | Semantic Scholar [semanticscholar.org]

- 6. Prediction of Hansen Solubility Parameters with a New Group-Contribution Method (2008) | Emmanuel Stefanis | 414 Citations [scispace.com]

- 7. kinampark.com [kinampark.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. 3-CHLORO-2-FLUORO-5-HYDROXYPYRIDINE - Safety Data Sheet [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

2-Fluoro-5-hydroxypyridine stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of 2-Fluoro-5-hydroxypyridine

Abstract: this compound (CAS: 55758-32-2) is a critical heterocyclic building block in modern medicinal chemistry and drug development, prized for its unique electronic and structural properties.[1] The strategic placement of a fluorine atom and a hydroxyl group on the pyridine core allows for nuanced modulation of a molecule's physicochemical properties, including lipophilicity, metabolic stability, and target binding affinity.[1] However, the very features that make this reagent valuable also introduce specific stability concerns. A comprehensive understanding of its degradation pathways and optimal storage conditions is paramount for ensuring its integrity, leading to reproducible research outcomes and robust manufacturing processes. This guide provides an in-depth analysis of the chemical stability of this compound, outlines its potential degradation pathways, and establishes field-proven protocols for its storage, handling, and stability assessment.

Part 1: Core Physicochemical Characteristics

A foundational understanding of the inherent physicochemical properties of this compound is essential to interpreting its stability profile.

Key Physical and Chemical Properties

The compound is typically supplied as a solid, ranging in color from pale cream to brown, and is soluble in common organic solvents such as ethanol and DMSO.[2][3] Its key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 55758-32-2 | [1][3] |

| Molecular Formula | C₅H₄FNO | [3] |

| IUPAC Name | 6-fluoropyridin-3-ol | [3] |

| Appearance | Pale cream to cream to brown crystalline powder | [3] |

| Melting Point | 110 - 113°C or 145.0 - 158.0°C | [2][3] |

| Boiling Point | 232.3°C at 760 mmHg (Predicted) | [2] |

| pKa | 8.77 (Predicted) | [2] |

| Solubility | Soluble in ethanol, DMSO | [2] |

Note: A discrepancy in the reported melting point exists between sources, which may be attributable to different purity levels or measurement techniques.

The Critical Role of Tautomerism

A defining characteristic of hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding pyridone isomers. In this case, this compound (the "enol" form) co-exists with 6-Fluoro-1H-pyridin-3-one (the "keto" form). The position of this equilibrium is not static; it is highly influenced by the molecule's environment, particularly the solvent.

In the gas phase, the hydroxy- form is generally favored. However, in the solid state and in polar solvents, the more polar pyridone form predominates due to its ability to form strong intermolecular hydrogen bonds.[4][5] This is a critical consideration, as the reactivity and degradation profile of the two tautomers can differ significantly. The pyridone form, with its amide-like character, may exhibit different susceptibility to hydrolysis and oxidation compared to the phenolic hydroxypyridine form.

Caption: Figure 1: Tautomeric equilibrium of this compound.

Part 2: Intrinsic Stability and Potential Degradation Pathways

While stable under recommended storage conditions, this compound is susceptible to degradation when exposed to common laboratory and manufacturing stressors such as water, oxygen, light, and elevated temperatures.[2][6] Understanding these pathways is the first step in preventing unwanted impurity formation.

Susceptibility to Stress Conditions

Based on the chemistry of fluorinated pyridines and phenols, the following degradation pathways are considered most probable.

-

Hydrolysis: The C-F bond at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution.[1][7] In aqueous environments, particularly under basic or heated conditions, the fluoride can be displaced by a hydroxide ion. This would lead to the formation of 2,5-dihydroxypyridine as a primary degradant.

-

Oxidation: The electron-rich hydroxypyridine ring system is susceptible to oxidation.[2] This can be initiated by atmospheric oxygen, peroxide impurities in solvents, or other oxidizing agents.[6] Oxidation may lead to the formation of colored quinone-like species or further hydroxylation of the ring, potentially followed by ring-opening.[8]

-

Photodegradation: Pyridine and its derivatives are known to be light-sensitive.[9] Exposure to UV or high-intensity visible light can provide the energy to initiate radical reactions, potentially leading to dimerization, polymerization, or complex ring cleavage, as seen in related chloropyridines.[10]

-

Thermal Degradation: While the molecule shows good thermal stability at ambient temperatures, high-temperature excursions can induce decomposition.[11][12] Extreme heat (>>200°C) can cause radical-mediated ring fragmentation, leading to volatile byproducts like HCN.[2][6]

Caption: Figure 2: Potential degradation pathways for this compound.

Part 3: Recommended Storage and Handling Protocols

A disciplined approach to storage and handling is the most effective strategy for preserving the quality and integrity of this compound. The following protocols are based on a synthesis of safety data sheets and best practices for handling fluorinated heterocyclic compounds.[6][13]

Storage Conditions

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. For long-term storage, maintain at 2-8°C. | Minimizes the rate of potential thermal degradation and hydrolytic pathways. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Protects against slow oxidation by atmospheric oxygen and moisture.[14] |

| Light | Store in an amber vial or in a light-proof container. | Prevents light-induced photodegradation.[9][10] |

| Container | Keep container tightly sealed. Use original packaging where possible. | Prevents ingress of moisture and air.[12] |

| In Solution | For stock solutions, store protected from light at -20°C for up to 1 month or -80°C for up to 6 months.[6] | Low temperatures significantly slow degradation kinetics in solution. Protection from light is critical. |

| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases.[6] | Avoids rapid chemical degradation through oxidation or acid-base reactions. |

Safe Handling Procedures

-

Engineering Controls: All handling of the solid and preparation of solutions should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[13] Ensure an eyewash station and safety shower are readily accessible.[6]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles.

-

Hand Protection: Wear chemical-resistant nitrile gloves. Inspect gloves prior to use.

-

Body Protection: Wear a standard laboratory coat.[15]

-

-

Dispensing: Avoid generating dust when handling the solid material.[12] Use appropriate tools (e.g., anti-static spatulas) for weighing and transferring.

-

Waste Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Part 4: A Practical Guide to Stability Assessment

To empirically determine the stability of this compound and develop a stability-indicating analytical method, a forced degradation study is required.[16] This involves intentionally stressing the compound under various conditions to generate potential degradants. The resulting samples are then analyzed by a high-resolution technique, typically HPLC with UV and/or Mass Spectrometric detection, to separate the parent compound from all degradation products.[17][18]

Experimental Workflow for Forced Degradation

Caption: Figure 3: Workflow for a forced degradation stability study.

Step-by-Step Protocol: Forced Degradation Study

Objective: To identify potential degradation products and establish the specificity of a stability-indicating HPLC method for this compound.

Materials:

-

This compound

-

HPLC-grade Acetonitrile (ACN) and Water

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH)

-

3% Hydrogen Peroxide (H₂O₂)

-

HPLC system with PDA/UV detector and/or Mass Spectrometer

-

C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)

-

Photostability chamber (compliant with ICH Q1B guidelines)

-

Calibrated oven and water bath

Methodology:

-

Preparation of Stock Solution: Accurately prepare a stock solution of this compound at a concentration of 1.0 mg/mL in a 50:50 mixture of ACN and water. This will be the parent solution.

-

Control Sample: Dilute the stock solution with the 50:50 ACN:water diluent to a final concentration of 0.1 mg/mL. This is the unstressed control (T=0 sample).

-

Acid Hydrolysis:

-

Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

-

Incubate the solution in a water bath at 60°C.

-

Withdraw aliquots at regular intervals (e.g., 2, 4, 8, 24 hours).

-

Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH and dilute to 0.1 mg/mL with diluent.

-

-

Base Hydrolysis:

-

Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

-

Keep the solution at room temperature.

-

Withdraw aliquots at intervals (e.g., 30 min, 1, 2, 4 hours).

-

Immediately neutralize with 0.1 M HCl and dilute to 0.1 mg/mL.

-

-

Oxidative Degradation:

-

Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

-

Keep the solution at room temperature, protected from light.

-

Monitor the reaction and withdraw an aliquot when sufficient degradation has occurred, then dilute to 0.1 mg/mL.

-

-

Thermal Degradation:

-

Solution: Place a sealed vial of the stock solution in an oven at 80°C. Sample at intervals and dilute to 0.1 mg/mL.

-

Solid: Place a small amount of solid this compound in an open vial in an oven at 80°C. At intervals, dissolve a portion of the solid in diluent to prepare a 0.1 mg/mL solution.

-

-

Photostability:

-

Expose the stock solution and a thin layer of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[19]

-

A control sample should be wrapped in aluminum foil and placed alongside the exposed sample.

-

After exposure, prepare 0.1 mg/mL solutions for analysis.

-

-

HPLC Analysis:

-

Analyze all prepared samples (control, acid, base, oxidative, thermal, and photo-stressed) using a validated reverse-phase HPLC method.

-

A good starting point for method development is a gradient elution from 5% to 95% ACN (with 0.1% formic acid in both water and ACN) over 20-30 minutes.

-

Monitor the eluent with a PDA detector to check for peak purity and with a mass spectrometer to obtain mass information on any new peaks that appear.

-

-

Data Evaluation:

-

Compare the chromatograms from the stressed samples to the control.

-

Ensure the analytical method separates the parent peak from all degradant peaks.

-

Calculate the percentage of degradation in each condition.

-

Use the mass spectrometry data to propose structures for the major degradation products.

-

This self-validating protocol confirms the stability-indicating nature of the analytical method by demonstrating that known stressors produce detectable and separable impurities, thus providing confidence that any impurities found during routine stability testing will also be detected.[17]

Conclusion

This compound is a robust building block when handled and stored with an appreciation for its underlying chemical sensitivities. Its stability is governed by its susceptibility to hydrolysis at the C2-position, oxidation of the hydroxypyridine system, and degradation upon exposure to light. By implementing rigorous storage protocols—namely, protection from light, moisture, and air in a cool environment—and by employing careful handling techniques, researchers can ensure the compound's integrity. For professionals in drug development, conducting thorough forced degradation studies is a non-negotiable step to developing validated, stability-indicating methods that guarantee the quality and safety of the final product.

References

- Pipzine Chemicals.

- MedchemExpress.com.

- Thermo Scientific Chemicals. This compound, 95%, Thermo Scientific Chemicals 1 g | Buy Online. (URL: )

- Unknown.

- MSU chemistry. Standard Operating Procedures Huang Lab, February 2017. (URL: )

- Sigma-Aldrich. 2-Hydroxy-5-(trifluoromethyl)pyridine 97 33252-63-0. (URL: )

-

Canadian Science Publishing. Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. (2023-01-17). (URL: [Link])

- Canadian Science Publishing. Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. (URL: )

-

ChemTube3D. 2-Hydroxypyridine-Tautomerism. (URL: [Link])

-

Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. (URL: [Link])

-

NIH. Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase. (URL: [Link])

-

ChemTube3D. 4-Hydroxypyridine-Tautomerism. (URL: [Link])

-

RSC Publishing. Transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride. (2018-09-28). (URL: [Link])

-

PubMed. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. (URL: [Link])

-

MedCrave online. Forced Degradation Studies. (2016-12-14). (URL: [Link])

-

SciSpace. Stability Indicating HPLC Method Development and Validation. (URL: [Link])

-

ResearchGate. Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. (2025-08-06). (URL: [Link])

-

ResearchGate. Theoretical study on the thermal decomposition of pyridine. (2025-08-06). (URL: [Link])

-

PubMed. STUDIES OF FLUORINATED PYRIMIDINES. XVIII. THE DEGRADATION OF 5-FLUORO-2'-DEOXYURIDINE AND RELATED COMPOUNDS BY NUCLEOSIDE PHOSPHORYLASE. (URL: [Link])

-

PubMed. Studies on fluorinated pyrimidines. IX. The degradation of 5-fluorouracil-6-C14. (URL: [Link])

-

LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (URL: [Link])

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. (URL: [Link])

-

Oriental Journal of Chemistry. A Validated Stability Indicating RP-HPLC Method for Quantification of Cilnidipine in Bulk and in Tablet Dosage Form. (URL: [Link])

-

PubMed. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. (URL: [Link])

Sources

- 1. Transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemtube3d.com [chemtube3d.com]

- 5. chemtube3d.com [chemtube3d.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. Studies on fluorinated pyrimidines. IX. The degradation of 5-fluorouracil-6-C14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. STUDIES OF FLUORINATED PYRIMIDINES. XVIII. THE DEGRADATION OF 5-FLUORO-2'-DEOXYURIDINE AND RELATED COMPOUNDS BY NUCLEOSIDE PHOSPHORYLASE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 17. scispace.com [scispace.com]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

An In-depth Technical Guide to the Synthesis of 2-Fluoro-5-hydroxypyridine from 2-Aminopyridine Derivatives

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis of 2-fluoro-5-hydroxypyridine, a valuable building block in medicinal chemistry. The synthesis originates from readily available 2-aminopyridine derivatives and navigates through key chemical transformations, including electrophilic aromatic substitution, reduction, and diazotization reactions. This document emphasizes not only the procedural steps but also the underlying chemical principles and rationale for experimental choices, ensuring a thorough understanding for practical application.

Introduction: The Significance of Fluorinated Hydroxypyridines

Fluorine-containing heterocyclic compounds are of paramount importance in modern drug discovery. The strategic incorporation of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. The this compound scaffold, in particular, offers a unique combination of a nucleophilic hydroxyl group for further derivatization and a metabolically stable fluorinated pyridine ring. This makes it a highly sought-after intermediate in the synthesis of novel therapeutics.

This guide details a robust and well-documented synthetic route commencing with 2-aminopyridine. The overall strategy involves the protection of the exocyclic amine, regioselective nitration, reduction of the nitro group, introduction of the fluorine atom via a Balz-Schiemann reaction, and finally, the conversion of the second amino group to the desired hydroxyl functionality through a diazotization-hydrolysis sequence.

Overall Synthetic Strategy

The synthesis is a multi-step process designed for regiochemical control and high yields. The workflow is depicted below, illustrating the progression from the starting material to the final product.

Caption: Overall synthetic workflow from 2-aminopyridine to this compound.

Part 1: Synthesis of the Key Intermediate: 2-Amino-5-fluoropyridine

This section details the synthesis of 2-amino-5-fluoropyridine, a crucial precursor to the final product. The process involves a sequence of protection, nitration, reduction, fluorination, and deprotection steps.

Step 1: Acetylation of 2-Aminopyridine

Objective: To protect the exocyclic amino group of 2-aminopyridine to prevent side reactions during the subsequent nitration step. The acetyl group is a good choice as it is electron-withdrawing, which helps to direct the incoming nitro group to the 5-position, and can be readily removed later in the synthesis.

Reaction: 2-Aminopyridine + Acetic Anhydride → 2-Acetamidopyridine

Experimental Protocol:

-

To a solution of 2-aminopyridine (9.9 g) in a suitable solvent, add acetic anhydride (21 mL).

-

Maintain the reaction temperature at 45°C and stir for 2.5 hours.

-

Upon completion, the reaction mixture is worked up by pouring it into ice water, followed by filtration and washing of the precipitate to yield 2-acetamidopyridine.

Causality of Experimental Choices:

-

Acetic Anhydride: A readily available and effective acetylating agent.

-

Temperature (45°C): Provides a balance between a reasonable reaction rate and minimizing potential side reactions.

Step 2: Nitration of 2-Acetamidopyridine

Objective: To introduce a nitro group at the 5-position of the pyridine ring. The electron-donating nature of the acetamido group directs the electrophilic nitration primarily to this position.

Reaction: 2-Acetamidopyridine + HNO₃/H₂SO₄ → 2-Acetamido-5-nitropyridine

Experimental Protocol:

-

In a reaction vessel, dissolve 2-acetamidopyridine (13.6 g) in concentrated sulfuric acid (113 mL) with cooling.

-

Slowly add fuming nitric acid (14.6 mL) to the mixture while maintaining the temperature at 60°C.

-

Stir the reaction for 2 hours at 60°C.

-

After the reaction is complete, carefully pour the mixture onto crushed ice to precipitate the product.

-

Filter, wash the solid with water until neutral, and dry to obtain 2-acetamido-5-nitropyridine.

Causality of Experimental Choices:

-

Mixed Acid (HNO₃/H₂SO₄): Concentrated sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the nitration of the deactivated pyridine ring.

-

Temperature (60°C): A controlled temperature is crucial to ensure the reaction proceeds at a practical rate without excessive decomposition or side product formation.

Step 3: Reduction of 2-Acetamido-5-nitropyridine

Objective: To selectively reduce the nitro group to an amino group, yielding 2-acetamido-5-aminopyridine.

Reaction: 2-Acetamido-5-nitropyridine + Reducing Agent → 2-Acetamido-5-aminopyridine

Experimental Protocol:

-

To a solution of 2-acetamido-5-nitropyridine (4.53 g) in ethanol (40 mL), add a catalytic amount of Palladium on carbon (Pd/C, 0.6 g).

-

Add hydrazine hydrate (2.94 g) dropwise to the mixture.

-

Reflux the reaction mixture at 80°C for 3.5 hours.

-

After completion, filter the hot solution to remove the catalyst and concentrate the filtrate to obtain the crude product.

Causality of Experimental Choices:

-

Hydrazine Hydrate and Pd/C: This is a common and effective catalytic transfer hydrogenation system for the reduction of nitro groups. It is often preferred over catalytic hydrogenation with H₂ gas for safety and convenience on a lab scale.

Step 4: Balz-Schiemann Reaction for Fluorination

Objective: To convert the newly formed amino group at the 5-position into a fluorine atom via a diazonium tetrafluoroborate intermediate. This is a classic and reliable method for introducing fluorine into an aromatic ring.

Reaction:

-

2-Acetamido-5-aminopyridine + HBF₄ + NaNO₂ → 2-Acetamido-5-pyridinediazonium tetrafluoroborate

-

2-Acetamido-5-pyridinediazonium tetrafluoroborate (heat) → 2-Acetamido-5-fluoropyridine + N₂ + BF₃

Experimental Protocol:

-

Diazotization: Dissolve 2-acetamido-5-aminopyridine (3.8 g) in ethanol (15.8 mL) and add fluoroboric acid (11.1 mL). Cool the mixture and slowly add a solution of sodium nitrite (3.28 g) in water, maintaining the temperature at 25°C. Stir for 1.5 hours.

-

Thermal Decomposition: The formed diazonium salt is then subjected to thermal decomposition. In a suitable solvent like toluene, heat the diazonium salt to 110°C. The decomposition is often carried out by adding the salt portion-wise to the hot solvent.

-

After the evolution of nitrogen gas ceases, the reaction mixture is cooled and worked up to isolate 2-acetamido-5-fluoropyridine.

Causality of Experimental Choices:

-

Fluoroboric Acid (HBF₄): Serves as both the acid for diazotization and the source of the tetrafluoroborate counterion, which forms a relatively stable and isolable diazonium salt.

-

Sodium Nitrite (NaNO₂): The source of the nitrosyl cation for the diazotization reaction.

-

Thermal Decomposition: Heating the diazonium tetrafluoroborate salt leads to the loss of nitrogen gas and the formation of an aryl cation, which is then trapped by the fluoride from the tetrafluoroborate anion.

Step 5: Hydrolysis of the Acetyl Group

Objective: To deprotect the amino group at the 2-position to yield the key intermediate, 2-amino-5-fluoropyridine.

Reaction: 2-Acetamido-5-fluoropyridine + NaOH → 2-Amino-5-fluoropyridine

Experimental Protocol:

-

To a solution of 2-acetamido-5-fluoropyridine (6 g), add a 20% aqueous solution of sodium hydroxide (containing 5 g of NaOH).

-

Reflux the mixture at 80°C for 2 hours.

-

After cooling, neutralize the solution and extract the product with a suitable organic solvent.

-

Dry the organic layer and remove the solvent to obtain 2-amino-5-fluoropyridine.

Causality of Experimental Choices:

-

Sodium Hydroxide (NaOH): A strong base that effectively hydrolyzes the amide bond of the acetyl group.

-

Temperature (80°C): Ensures a reasonable rate of hydrolysis.

Part 2: Synthesis of this compound

The final step in the synthesis is the conversion of the amino group at the 5-position of 2-amino-5-fluoropyridine to a hydroxyl group. This is achieved through a diazotization reaction followed by hydrolysis of the resulting diazonium salt.

Diazotization and Hydrolysis of 2-Amino-5-fluoropyridine

Objective: To replace the 5-amino group with a hydroxyl group. This transformation proceeds via a diazonium salt intermediate, which is then displaced by water.

Reaction:

-

2-Amino-5-fluoropyridine + NaNO₂ + H₂SO₄ → 2-Fluoro-5-pyridinediazonium salt

-

2-Fluoro-5-pyridinediazonium salt + H₂O (heat) → this compound + N₂ + H⁺

Experimental Protocol (Adapted from a similar transformation):

-

Diazotization: In a reaction vessel, dissolve 2-amino-5-fluoropyridine in dilute sulfuric acid and cool the mixture to 0-5°C. Slowly add a solution of sodium nitrite in water, keeping the temperature below 10°C. Stir for a period to ensure complete formation of the diazonium salt.

-

Hydrolysis: Gently heat the solution containing the diazonium salt. The diazonium group will be displaced by water, leading to the evolution of nitrogen gas and the formation of this compound. The reaction can be monitored by the cessation of gas evolution.[1][2]

-

Work-up: After the reaction is complete, cool the mixture and neutralize it carefully. The product can then be extracted with an appropriate organic solvent. Purification can be achieved by recrystallization or chromatography.

Causality of Experimental Choices:

-

Sulfuric Acid: Provides the acidic medium necessary for the formation of the nitrous acid in situ and for the stability of the diazonium salt.

-

Sodium Nitrite: The diazotizing agent.

-

Heating: Provides the energy required for the decomposition of the diazonium salt and the subsequent nucleophilic attack by water.

Data Summary

The following table summarizes the optimized reaction conditions and yields for the synthesis of the intermediate, 2-amino-5-fluoropyridine, as reported in the literature.

| Step | Reaction | Key Reagents | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Acetylation | Acetic Anhydride | 45 | 2.5 | 96.3 |

| 2 | Nitration | HNO₃/H₂SO₄ | 60 | 2 | 88.4 |

| 3 | Reduction | Hydrazine Hydrate, Pd/C | 80 | 3.5 | 93.3 |

| 4 | Diazotization/Fluorination | HBF₄, NaNO₂, Heat | 25 (diazotization), 110 (decomposition) | 1.5 (diazotization) | 64.9 |

| 5 | Hydrolysis | NaOH (20% aq.) | 80 | 2 | 95.3 |

Mechanistic Insights

The key transformations in this synthesis are the electrophilic nitration and the Balz-Schiemann reaction.

Mechanism of Nitration

Caption: Simplified mechanism of the Balz-Schiemann reaction.

Conclusion

The synthesis of this compound from 2-aminopyridine derivatives is a well-established and versatile route. By understanding the underlying principles of each reaction step, from the protective acetylation to the final diazotization-hydrolysis, researchers can effectively produce this valuable intermediate for applications in drug discovery and development. The protocols and insights provided in this guide are intended to serve as a solid foundation for the practical implementation of this synthetic sequence.

References

- Improvement on the Synthesis of 2-Amino-5-Fluoropyridine.

- One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization.

- Study on the Process of Preparation of 2-Amino-5-Fluoropyridine.

- Synthesis of 2-amino-5-fluoropyridine.

- Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic, 1968, 493-499.

- One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.

- Sandmeyer reaction. Wikipedia.

- Sandmeyer reaction. L.S.College, Muzaffarpur, 2022.

- Sandmeyer Reaction. Organic Chemistry Portal.

- The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. PhD Thesis, University of California, Berkeley, 2011.

- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry, 2018.

- Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst.

- A Novel Synthesis of 5-Hydrazono-4a,7-dihydrodipyrazolo[3,4-b;4,3-e]pyridin-3(2H)-ones and their Cyclization to Fused Triazines. Journal of Chemical Research, Synopses, 1999, 10, 638-639.

- Process for the production of 2-hydroxypyridine.

Sources

A Comprehensive Spectroscopic Guide to 2-Fluoro-5-hydroxypyridine: Elucidating Structure and Purity for Advanced Research

Abstract: 2-Fluoro-5-hydroxypyridine (CAS: 55758-32-2) is a pivotal heterocyclic building block in the development of novel pharmaceuticals and agrochemicals.[1] Its utility stems from the unique electronic properties conferred by the fluorine and hydroxyl substituents on the pyridine core. For researchers, scientists, and drug development professionals, a comprehensive understanding of its structural characteristics is paramount for successful synthesis and application. This technical guide provides an in-depth analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). We delve into the causality behind experimental choices, provide validated protocols, and offer detailed interpretations of the spectral data to ensure both scientific integrity and practical utility.

Introduction: The Significance of Fluorinated Pyridines